
Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of pyrazole, thiazole, and carboxylate groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole derivative followed by the formation of the thiazole ring. The final step involves esterification to introduce the methyl carboxylate group. Reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the biological activities of pyrazole and thiazole derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate
- 2-(4-iodo-1H-pyrazol-1-yl)-2-methylhexanoic acid
Uniqueness
Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of both pyrazole and thiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry.
Biological Activity
Methyl 2-(4-iodo-1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a pyrazole moiety, characterized by the following structural formula:
- Molecular Formula : C8H6IN3O2S
- Molecular Weight : 335.12 g/mol
The presence of iodine at the 4-position of the pyrazole and a methyl ester group at the 5-position of the thiazole contributes to its unique reactivity and potential bioactivity .
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Compounds with similar structural characteristics have shown promising antimicrobial effects against various pathogens. For instance, thiazole-pyrazole hybrids have been documented to possess significant antibacterial properties .
- Antitumor Activity : Pyrazole derivatives are recognized for their antitumor potential, particularly in inhibiting cancer cell proliferation. Studies indicate that compounds in this class can effectively target specific cancer-related enzymes .
Table 1: Comparative Biological Activities of Thiazole-Pyrazole Derivatives
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antitumor and antimicrobial effects. For example, pyrazoles have been shown to inhibit BRAF(V600E) and EGFR, both significant in cancer progression .
Case Studies and Research Findings
Several studies highlight the effectiveness of related compounds in clinical settings:
- Anticancer Properties : A study tested various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .
- Antimicrobial Efficacy : Research demonstrated that thiazole-pyrazole hybrids displayed potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
Table 2: Summary of Case Studies on Pyrazole Derivatives
Properties
CAS No. |
917910-88-4 |
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Molecular Formula |
C8H6IN3O2S |
Molecular Weight |
335.12 g/mol |
IUPAC Name |
methyl 2-(4-iodopyrazol-1-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H6IN3O2S/c1-14-7(13)6-3-10-8(15-6)12-4-5(9)2-11-12/h2-4H,1H3 |
InChI Key |
UXTRVWFLPGUINS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)N2C=C(C=N2)I |
Origin of Product |
United States |
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